Azetidine-2-carboxylic acid

Beschreibung

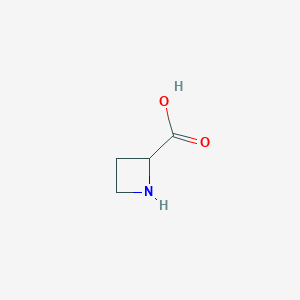

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 | |

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of Azetidine 2 Carboxylic Acid

Historical and Contemporary Synthetic Methodologies for Azetidine-2-carboxylic Acid

The synthesis of this compound has evolved from classical methods to more sophisticated and stereoselective strategies. These methodologies often involve multi-step sequences to construct the strained four-membered ring.

One of the established routes to racemic this compound begins with γ-butyrolactone. researchgate.netscientific.netresearchgate.net This process typically involves a series of chemical transformations:

Bromination: The γ-butyrolactone is first brominated.

Esterification: The brominated intermediate is then esterified.

Cyclization: The resulting ester undergoes cyclization to form the azetidine (B1206935) ring.

Hydrogenation: A final hydrogenation step yields racemic this compound.

The biological importance of specific enantiomers has driven the development of asymmetric syntheses for (S)-azetidine-2-carboxylic acid.

A notable enantioselective synthesis involves a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This method has been successfully applied to prepare enantiopure L-azetidine-2-carboxylic acid. nih.gov

Another efficient route to (S)-azetidine-2-carboxylic acid with a high enantiomeric excess (>99.9%) has been established in five steps with a total yield of 48%. tandfonline.comtandfonline.com A key step in this synthesis is the efficient formation of the four-membered ring (99% yield) by reacting dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate. tandfonline.comoup.com The process also utilizes a Krapcho dealkoxycarbonylation, which proceeds with preferential formation of the desired (2S,1'S)-monoester. tandfonline.comoup.com

Furthermore, a stereoselective synthesis of α-trifluoromethylated azetidine-2-carboxylic acids has been developed. rsc.org This process involves a Strecker-type reaction on a bicyclic trifluoromethylated oxazolidine, followed by hydrolysis to yield the target compounds. rsc.org

Enzymatic resolution offers a powerful tool for obtaining enantiomerically pure this compound. These methods capitalize on the stereoselectivity of enzymes to separate racemic mixtures.

One such technique involves the lipase-catalyzed preferential hydrolysis of a (2S,1'S)-monoester intermediate. tandfonline.com For instance, Candida antarctica lipase (B570770) B has been used to hydrolyze the (2S,1'S)-monoester to the corresponding acid, which after deprotection, yields enantiomerically pure (S)-azetidine-2-carboxylic acid. tandfonline.com This enzymatic step is crucial in a synthetic route that starts from a malonic ester. tandfonline.comtandfonline.com

Another approach utilizes the enzyme L-azetidine-2-carboxylate hydrolase (AC hydrolase), found in Pseudomonas sp. strain A2C. nih.gov This enzyme catalyzes the hydrolytic opening of the azetidine ring, a key step in the detoxification and assimilation of L-(-)-azetidine-2-carboxylate by the bacterium. nih.gov While this is a catabolic process, the high specificity of the enzyme highlights the potential for biocatalytic approaches in azetidine chemistry.

Classical resolution using chiral resolving agents, such as D-α-phenylethylamine, is also employed. In this method, the racemic N-benzyl-azetidine-2-carboxylic acid forms diastereomeric salts with the chiral amine, which can be separated by crystallization.

| Resolution Method | Enzyme/Reagent | Substrate | Product | Key Feature | Reference |

| Enzymatic Hydrolysis | Candida antarctica lipase B | (2S,1'S)- and (2R,1'S)-monoesters | (S)-Azetidine-2-carboxylic acid | Preferential hydrolysis of the (2S,1'S)-ester | tandfonline.com |

| Classical Resolution | D-α-phenylethylamine | Racemic 1-Benzyl-azetidine-2-carboxylic acid | (S)-1-Benzyl-azetidine-2-carboxylic acid | Formation and separation of diastereomeric salts | |

| Enzymatic Hydrolysis | L-azetidine-2-carboxylate hydrolase | L-(-)-Azetidine-2-carboxylate | 2-Hydroxy-4-aminobutyrate | Hydrolytic ring opening | nih.gov |

Research continues to explore novel and more efficient methods for constructing the azetidine ring. These modern strategies often focus on improving yields, stereoselectivity, and substrate scope.

One innovative approach involves the direct photochemical modification of azetidine-2-carboxylic acids with alkenes, which has been successfully implemented in both batch and flow reactors. chemrxiv.org This method allows for the preparation of alkylated azetidines in various scales. chemrxiv.org

Another strategy is the copper-catalyzed enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, which provides access to tetrasubstituted 2-azetines with high enantiomeric excess. nih.gov These 2-azetines can then be reduced to the corresponding azetidines. nih.gov

Ring expansion of three-membered rings, such as aziridines, also presents a viable route to azetidines. nih.gov For example, the thermal isomerization of aziridines can yield 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org

Furthermore, the reduction of β-lactams (azetidin-2-ones) is a well-established method for synthesizing azetidines. rsc.orgmagtech.com.cn However, the conditions must be carefully controlled to avoid ring-opening of the strained four-membered ring. rsc.org

| Novel Approach | Key Reaction | Reactants | Product | Key Feature | Reference |

| Photochemical Modification | Decarboxylative alkylation | Azetidine-2-carboxylic acids and alkenes | Alkyl azetidines | Direct C-H functionalization | chemrxiv.org |

| Cycloaddition | Copper-catalyzed [3+1]-cycloaddition | Imido-sulfur ylides and enoldiazoacetates | Tetrasubstituted 2-azetines | High enantioselectivity | nih.gov |

| Ring Expansion | Thermal isomerization | Aziridines | 3-Bromoazetidine-3-carboxylic acid derivatives | Rearrangement of a smaller ring | rsc.org |

| Reduction | Reduction of β-lactams | Azetidin-2-ones | Azetidines | Access from readily available precursors | rsc.orgmagtech.com.cn |

Enzymatic Resolution Techniques in this compound Synthesis

Functionalization and Derivatization Strategies for this compound

The unique structural features of this compound make it a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in various fields.

The nitrogen atom of the azetidine ring is a common site for functionalization, allowing for the introduction of various substituents.

A general method for preparing optically active N-substituted azetidine-2-carboxylic acids involves the cyclization of an optically active 4-(substituted amino)-2-halogenobutyric acid in the presence of a base. google.com This reaction proceeds with inversion of configuration at the carbon atom bearing the halogen. For example, (S)-N-(tert-butoxycarbonyl)this compound can be obtained from a (R)-4-substituted amino-2-halobutyric acid. google.com

The synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitriles has also been reported. rsc.org These compounds can be further modified, for instance, through α-alkylation of their N-borane complexes. rsc.org The N-((S)-1-(4-methoxyphenyl)ethyl) substituent can be subsequently removed by treatment with trifluoroacetic acid. rsc.org

Additionally, the reaction of this compound with lithium diisopropylamide can lead to the formation of β-lactams through oxidative decarboxylation of the resulting dicarbanion intermediate. bhu.ac.in

| Derivative | Synthetic Method | Starting Material | Key Reagents | Key Feature | Reference |

| (S)-N-(tert-butoxycarbonyl)this compound | Cyclization | (R)-4-(tert-butoxycarbonylamino)-2-halobutyric acid | Base | Inversion of configuration | google.com |

| (S)-N-(2-nitrobenzenesulfonyl)this compound | Cyclization | (R)-4-(2-nitrobenzenesulfonylamino)-2-halobutyric acid | Base | Inversion of configuration | google.com |

| N-((S)-1-arylethyl)azetidine-2-carbonitriles | Amidation and dehydration | Methyl 1-((S)-1'-arylethyl)azetidine-2-carboxylate | Methanolic NH₃, NaCN, Trifluoroacetic anhydride | Conversion of ester to nitrile | rsc.org |

| β-Lactams | Oxidative decarboxylation | N-substituted azetidine-2-carboxylic acids | Lithium diisopropylamide | Formation of a dicarbanion intermediate | bhu.ac.in |

Synthesis of this compound-Containing Peptides and Peptidomimetics

The synthesis of peptides containing Aze can be achieved using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. umich.edunih.gov However, the process requires careful consideration of protecting groups and coupling conditions to prevent the unwanted opening of the strained azetidine ring. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the amine group during SPPS.

Researchers have successfully synthesized various Aze-containing peptides to study their conformational effects. For instance, tetrapeptides such as Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp have been prepared to investigate how the introduction of the Aze residue perturbs the peptide bond orientation compared to proline-only chains. umich.edu Studies on dipeptides and polypeptides containing Aze have shown that these peptides are generally more flexible than their proline-containing counterparts due to reduced steric hindrance from the smaller ring. nih.gov This increased flexibility can entropically destabilize ordered structures like the collagen triple helix. nih.gov

The unique electrophilic nature of related aziridine-2-carboxylic acid has also been exploited for site-selective modification of peptides, allowing for conjugation with various nucleophiles. nih.govresearchgate.net This highlights the potential of using strained ring systems to create complex, modified biomolecules.

Creation of Diverse Azetidine Scaffolds for Research Applications

The azetidine ring is a valuable scaffold in medicinal chemistry and for the generation of chemical libraries for drug discovery. mdpi.comrsc.org Synthetic efforts have expanded beyond the parent this compound to create a wide array of functionalized azetidine building blocks. These efforts aim to introduce molecular diversity by modifying the azetidine ring at various positions.

Modern synthetic methods have moved beyond simple cyclization reactions, which often had low yields. Advanced strategies include:

Transition-Metal-Catalyzed and Photochemical Reactions : These methods allow for the functionalization of azetidines under mild conditions. For example, visible-light-mediated decarboxylative couplings can be used to synthesize alkyl azetidines from azetidine-2-carboxylic acids.

Organometallic Routes : A simple organometallic pathway can produce unsaturated azetidine carboxylic acid precursors. These precursors can then undergo further reactions, such as metal-catalyzed asymmetric reduction, to generate a library of new 2-azetidinylcarboxylic acids. acs.orgchemrxiv.org

C-H Activation : Directing groups at the C-2 position of stereodefined azetidine derivatives can promote cis-selective functionalization at the C-3 position through C-H activation strategies. acs.org

Aza-Michael Addition : New heterocyclic amino acid derivatives containing the azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com

These methods provide access to a diverse range of scaffolds, including 3-substituted azetidines and other complex derivatives, which are valuable for developing new conformationally restricted amino acids and potentially bioactive compounds. mdpi.comdntb.gov.ua

Stereochemical Control and Chiral Purity in this compound Synthesis

Achieving high stereochemical control and chiral purity is paramount in the synthesis of this compound, as the biological activity of the resulting peptides and molecules is highly dependent on their stereochemistry. Several methods have been developed to produce enantiomerically pure (S)- or (R)-azetidine-2-carboxylic acid.

One common approach is chiral resolution , a classical method to separate enantiomers. A reported method involves reacting racemic 1-benzyl-azetidine-2-carboxylic acid with a chiral resolving agent, such as D-alpha-phenylethylamine. google.com This reaction forms diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure product, for example, (S)-1-benzyl-azetidine-2-carboxylic acid, which can be subsequently debenzylated to give (S)-azetidine-2-carboxylic acid. google.com

Asymmetric synthesis provides a more direct route to enantiopure products. This can be achieved through:

Metal-Catalyzed Asymmetric Hydrogenation : Prochiral unsaturated azetidine precursors can be hydrogenated using chiral metal complexes (e.g., ruthenium complexes) to produce the saturated, functionalized azetidine amino acids with high enantioselectivity. chemrxiv.org

Intramolecular Cyclization : Stereoselective cyclization of chiral precursors, such as those derived from D-glucose, can be used to form the azetidine ring with a defined stereochemistry. rsc.org

The successful synthesis of enantiopure this compound derivatives allows for their use as building blocks in the stereocontrolled synthesis of complex molecules and peptidomimetics. chemrxiv.org

Analytical and Spectroscopic Characterization Methods for Synthesized this compound and its Derivatives

The structural confirmation and purity assessment of synthesized this compound and its derivatives are performed using a combination of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts and coupling constants of the protons on the azetidine ring provide detailed information about the ring's substitution pattern and stereochemistry. For example, in the ¹H NMR spectrum of (S)-1-benzyl-azetidine-2-carboxylic acid, the protons of the azetidine ring and the benzyl (B1604629) group appear at characteristic chemical shifts. google.com

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compounds. Techniques like Direct Chemical Ionization-Mass Spectrometry (DCI-MS) have been used to characterize protected peptide fragments containing this compound. umich.edu High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact elemental composition. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify characteristic functional groups. For instance, the presence of an ionic carboxylate group in an intermediate like N-benzhydryl-azetidine-2-carboxylic acid can be confirmed by a characteristic IR band around 1616 cm⁻¹. umich.edu

X-ray Crystallography : This technique provides definitive proof of the three-dimensional structure and absolute stereochemistry of crystalline compounds. The crystal structure of an unsaturated azetidine carboxylic acid derivative has been determined, revealing details like intramolecular hydrogen bonding that contribute to the molecule's stability. acs.orgchemrxiv.org

The table below summarizes the analytical methods used for the characterization of representative azetidine compounds.

| Compound/Derivative | Analytical Technique(s) | Key Findings |

| Boc-(L-Aze-L-Pro)₂-Opcp | ¹H-NMR, ¹³C-NMR, CD, DCI-MS | Confirmed structure and suggested an all-cis peptide bond conformation compatible with a left-handed helix. umich.edu |

| Unsaturated Azetinyl-carboxylic Acids | X-ray Crystallography | Revealed intramolecular hydrogen bonding between the carboxylic acid proton and the N-Boc protecting group, contributing to stability. acs.orgchemrxiv.org |

| (S)-1-benzyl-azetidine-2-carboxylic acid | ¹H-NMR | Showed characteristic signals for the azetidine ring protons and the benzyl group, confirming the structure. google.com |

| N-benzhydryl-azetidine-2-carboxylic acid | IR Spectroscopy | An IR band at 1616 cm⁻¹ confirmed the presence of the ionic carboxylate group. umich.edu |

| Novel Heterocyclic Azetidine Amino Acids | ¹H, ¹³C, ¹⁵N NMR, HRMS | Confirmed the structures of new derivatives synthesized via aza-Michael addition. mdpi.com |

Biological and Biochemical Mechanisms of Azetidine 2 Carboxylic Acid

Mechanism of Misincorporation into Proteins in Place of Proline

The primary mechanism of Azetidine-2-carboxylic acid's toxicity stems from its mistaken incorporation into polypeptide chains during protein synthesis at positions that should be occupied by proline. medchemexpress.comtandfonline.comoup.com This process of "lethal synthesis" produces aberrant proteins with altered structures and functions. researchgate.net The misincorporation is a direct consequence of the cell's protein synthesis machinery failing to distinguish accurately between Aze and the structurally similar proline. taylorandfrancis.com

The first critical step in protein synthesis is the attachment of an amino acid to its corresponding transfer RNA (tRNA), a reaction catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRS). nih.gov The enzyme responsible for recognizing proline is prolyl-tRNA synthetase (ProRS). researchgate.net Due to the high structural similarity between Aze and proline, ProRS in many organisms, including mammals, cannot effectively discriminate between the two. researchgate.netoup.com ProRS binds to Aze and catalyzes its activation, subsequently attaching it to the proline-specific tRNA (tRNAPro). tandfonline.comtaylorandfrancis.com This formation of Aze-tRNAPro allows the toxic analogue to enter the ribosome, where it is incorporated into a growing polypeptide chain at proline codons. oup.com

Aminoacyl-tRNA synthetases possess proofreading or "editing" mechanisms to maintain the fidelity of protein translation by removing incorrectly activated amino acids. taylorandfrancis.comnih.gov this compound presents a unique challenge due to its nature as a "dual mimic," bearing structural resemblance to both proline and, to a lesser extent, alanine. wikipedia.orgnih.gov Consequently, it can be recognized by both prolyl-tRNA synthetase (ProRS) and alanyl-tRNA synthetase (AlaRS). nih.gov

Research has shown that while human AlaRS activates Aze, it possesses a robust post-transfer editing domain that efficiently hydrolyzes the misacylated Aze from the tRNA, preventing its incorporation into proteins. wikipedia.orgnih.gov In stark contrast, human ProRS lacks a similarly effective editing mechanism to reject Aze. nih.govresearchgate.net This "evasion" of editing by ProRS is the key reason Aze is successfully misincorporated in place of proline. nih.gov It is noteworthy that some Aze-producing plants have evolved highly specific ProRS enzymes that can effectively discriminate between proline and Aze, thus avoiding autotoxicity. biorxiv.org

| Enzyme | Interaction with Aze | Editing/Proofreading | Outcome |

|---|---|---|---|

| Alanyl-tRNA Synthetase (AlaRS) | Recognizes and activates Aze. nih.gov | Yes, possesses effective post-transfer editing that hydrolyzes Aze from tRNA. wikipedia.orgnih.gov | Aze is rejected; no misincorporation occurs via this pathway. nih.gov |

| Prolyl-tRNA Synthetase (ProRS) | Recognizes and activates Aze. researchgate.netoup.com | No, lacks an effective editing mechanism to remove Aze. nih.govresearchgate.net | Aze is attached to tRNAPro and misincorporated into proteins. wikipedia.org |

Role of Prolyl-tRNA Synthetases in this compound Misincorporation

Impact of this compound Misincorporation on Protein Structure and Function

The substitution of proline with this compound can have profound consequences for protein structure and function. wikipedia.orgtaylorandfrancis.com The incorporation of this NPAA leads to the synthesis of faulty proteins, which can misfold and aggregate. nih.govcaymanchem.com This accumulation of misfolded proteins can trigger a cellular stress pathway known as the unfolded protein response (UPR). nih.govbiorxiv.org

Collagen, the most abundant protein in mammals, is exceptionally rich in proline residues, which are critical for the stability of its characteristic triple helix structure. When Aze is incorporated into collagen polypeptides, the smaller, more constrained four-membered ring alters the required backbone dihedral angles. acs.orgnih.gov Conformational energy computations have shown that the collagen-like extended conformation is energetically less favorable for Aze-containing peptides compared to those containing proline. nih.gov This geometric disruption destabilizes the collagen triple helix. caymanchem.comacs.orgnih.gov As a consequence, abnormal collagen synthesized in the presence of Aze is often retained within the cell, and its secretion into the extracellular matrix is reduced. caymanchem.comresearchgate.net

The detrimental effects of Aze misincorporation extend to other proline-containing proteins, including keratin (B1170402) and hemoglobin. wikipedia.orgselleck.co.jpselleck.cn The replacement of proline with Aze in these proteins leads to alterations in their tertiary structure and, consequently, their function. acs.org In vitro studies using rabbit reticulocytes have demonstrated that Aze is incorporated into both the alpha and beta chains of hemoglobin, competing directly with proline for incorporation. researchgate.net This substitution can disrupt the normal structure and function of these essential proteins. wikipedia.orgmdpi.com

General Protein Misfolding and Aggregation

This compound (AZE), as a structural analog of proline, can be mistakenly incorporated into polypeptide chains during protein synthesis. mdpi.comnih.gov This misincorporation is a primary driver of its toxicity, leading to significant disruptions in protein structure and function. The smaller, four-membered ring of AZE imposes different conformational constraints compared to the five-membered ring of proline, which can alter the protein backbone and lead to improper folding. wikipedia.org

The consequences of AZE incorporation include the formation of misfolded proteins that are prone to aggregation. This phenomenon has been observed across different cell types and organisms. For instance, in human skin fibroblasts, the presence of AZE in the growth medium leads to the aggregation of collagen, a protein rich in proline. biorxiv.org Similarly, in yeast, AZE induces protein aggregation and the production of reactive oxygen species. researchgate.net This accumulation of non-functional or aggregated proteins disrupts cellular homeostasis and can trigger various stress responses. The misincorporation of AZE into proteins like hemoglobin has also been demonstrated, highlighting its broad impact on protein integrity. wikipedia.orgmedchemexpress.com

| Organism/Cell Type | Affected Protein/Process | Observed Effect | Reference |

|---|---|---|---|

| Human Skin Fibroblasts | Collagen | Aggregation | biorxiv.org |

| Rabbit Reticulocytes | Hemoglobin | Misincorporation of AZE | medchemexpress.com |

| Yeast (Saccharomyces cerevisiae) | General cellular proteins | Protein aggregation and ROS production | researchgate.net |

| Arabidopsis thaliana | General cellular proteins | Misincorporation during protein biosynthesis | biorxiv.org |

Cellular Stress Responses Induced by this compound

The accumulation of misfolded proteins due to AZE triggers a cascade of cellular stress responses as the cell attempts to mitigate the damage and restore homeostasis. biorxiv.orgresearchgate.net These responses are multifaceted, involving pathways that signal for protein degradation, cell cycle arrest, and, in cases of severe stress, programmed cell death.

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) directly activates the Unfolded Protein Response (UPR). biorxiv.orgresearchgate.netnih.govdntb.gov.ua The UPR is a conserved signaling pathway designed to alleviate ER stress by reducing the load of misfolded proteins. researchgate.netnih.gov

Research has shown that AZE treatment robustly activates the UPR. In HeLa cells, AZE induces the cleavage of Activating Transcription Factor 6 (ATF6) and increases the levels of phosphorylated eukaryotic initiation factor 2 alpha (eIF2α) and the binding immunoglobulin protein (BiP), all key markers of UPR activation. medchemexpress.comresearchgate.net Similarly, in BV2 microglial cells, AZE exposure leads to a significant activation of UPR genes, including ATF4, ATF6, ERN1 (which encodes IRE1), PERK, XBP1, DDIT3 (also known as CHOP), and GADD34. researchgate.net In oligodendrocytes, AZE causes the nuclear translocation of several UPR and pro-inflammatory molecules such as ATF3, ATF4, ATF6, eIF2α, GADD153 (CHOP), and PERK. oup.com This activation of the PERK branch of the UPR by AZE has been shown to be dependent on intracellular calcium levels. nih.gov

When cellular stress induced by AZE is prolonged or overwhelming, it can lead to programmed cell death, or apoptosis. mdpi.comnih.gov Studies in BV2 microglial cells have demonstrated that AZE treatment at higher concentrations significantly reduces cell viability and induces apoptosis. mdpi.comresearchgate.net This is evidenced by an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2. mdpi.commedchemexpress.com

In addition to apoptosis, AZE can trigger pro-inflammatory responses, particularly in immune cells of the central nervous system like microglia. mdpi.com Exposure of BV2 microglial cells to AZE results in a robust increase in the release of nitric oxide and the expression of pro-inflammatory markers such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Nitric Oxide Synthase 2 (NOS2), CD68, and Major Histocompatibility Complex II (MHC-IIa). mdpi.comnih.govresearchgate.net AZE also induces the expression of Allograft Inflammatory Factor 1 (AIF1/Iba1), a marker of microglial activation, and Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation. mdpi.comresearchgate.net These findings suggest that AZE-induced toxicity is associated with significant pro-inflammatory activity. mdpi.com

| Response Type | Key Markers/Effects | Reference |

|---|---|---|

| Apoptosis | Reduced cell viability at concentrations >1000 µM | mdpi.comnih.gov |

| Increased BAX/Bcl2 ratio | mdpi.commedchemexpress.com | |

| Pro-inflammatory Response | Increased nitric oxide release | mdpi.comresearchgate.net |

| Upregulation of IL-1β, IL-6, NOS2, CD68, MHC-IIa | mdpi.comnih.gov | |

| Induction of MMP-9 and AIF1/Iba1 expression | mdpi.comresearchgate.net |

Unfolded Protein Response (UPR) Activation

Metabolic Pathways and Detoxification of this compound in Organisms

While AZE is toxic to many organisms, some have evolved mechanisms to not only tolerate its presence but also to metabolize it. nih.gov These detoxification and assimilation strategies are crucial for survival in environments where AZE-producing plants are prevalent.

Certain microorganisms have developed sophisticated biochemical pathways to detoxify AZE and, in some cases, utilize it as a sole source of nitrogen. nih.govresearchgate.net For example, the bacterium Pseudomonas sp. strain A2C can grow on AZE as its only nitrogen source. nih.govresearchgate.net This is achieved by first hydrolyzing AZE in the periplasm and then transporting the resulting product into the cytoplasm for further metabolism. researchgate.netnih.gov

Similarly, the filamentous fungus Aspergillus nidulans is capable of resisting AZE toxicity and using it as a nitrogen source. nih.govresearchgate.net Its resistance mechanism involves two key enzymes: a hydrolase and an acetyltransferase. nih.govresearchgate.net The yeast Saccharomyces cerevisiae is also known to detoxify AZE, but through a different primary mechanism involving the acetylation of the carboxylic acid group. nih.gov These examples highlight the diverse strategies that have evolved in the microbial world to contend with this toxic proline analog. nih.gov

A key enzyme in the detoxification of AZE in Pseudomonas sp. strain A2C is L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govresearchgate.netnih.gov This enzyme is a member of the 2-haloacid dehalogenase (HAD) superfamily. researchgate.netnih.gov AC hydrolase catalyzes the hydrolytic opening of the strained azetidine (B1206935) ring to produce 2-hydroxy-4-aminobutyrate. nih.govresearchgate.netuniprot.org This reaction effectively detoxifies the compound by eliminating the structural mimicry of proline. uniprot.org The gene encoding AC hydrolase has been identified and cloned, and the enzyme has been shown to be localized to the periplasmic space of the bacterium. researchgate.netnih.gov

In Aspergillus nidulans, a hydrolase named AzhA, which is also a member of the HAD superfamily, plays a similar role in detoxifying AZE. nih.govresearchgate.net This detoxification process is further supported by an acetyltransferase called NgnA. nih.govresearchgate.net The identification of these enzymes and their corresponding genes has significantly advanced the understanding of how certain organisms can neutralize the toxic effects of AZE. researchgate.netnih.gov

| Enzyme | Organism | Mechanism of Action | Reference |

|---|---|---|---|

| L-azetidine-2-carboxylate hydrolase (AC hydrolase) | Pseudomonas sp. strain A2C | Catalyzes the hydrolytic opening of the azetidine ring to form 2-hydroxy-4-aminobutyrate. | nih.govresearchgate.netuniprot.org |

| AzhA hydrolase | Aspergillus nidulans | Member of the HAD superfamily, involved in hydrolyzing AZE. | nih.govresearchgate.net |

| NgnA acetyltransferase | Aspergillus nidulans | Assists in the detoxification process, orthologue of Mpr1 in Saccharomyces cerevisiae. | nih.govresearchgate.net |

| Not specified (acetylation) | Saccharomyces cerevisiae | Detoxification via acetylation of the carboxylic acid group. | nih.gov |

Ecological and Physiological Roles of Azetidine 2 Carboxylic Acid

Azetidine-2-carboxylic Acid as a Plant Defense Metabolite

Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against various environmental threats. walshmedicalmedia.com A2C is a prime example of such a compound, playing a significant role in protecting plants from competing vegetation and herbivores. nih.govresearchgate.net Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline. walshmedicalmedia.com This misincorporation leads to the synthesis of faulty proteins with altered structures and functions, ultimately disrupting cellular processes in the target organism. nih.govwalshmedicalmedia.com

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.com A2C functions as an allelochemical, a compound that mediates these interactions. acs.orgwildflowerfinder.org.uk When released into the environment, A2C can inhibit the growth of neighboring, competing plants. acs.orgmdpi.com

Research has shown that A2C can significantly impede the root growth of various plants, including the model organism Arabidopsis thaliana. biorxiv.orgnih.gov The inhibitory effect of A2C on plant growth is a direct consequence of its interference with protein synthesis. nih.gov The roots of Arabidopsis thaliana seedlings are particularly sensitive to A2C, showing more significant growth inhibition compared to the cotyledons. nih.gov This heightened sensitivity in roots is linked to the higher expression of the cytosolic prolyl-tRNA synthetase, the enzyme responsible for attaching proline (or in this case, A2C) to its corresponding tRNA for protein synthesis. nih.gov

The table below summarizes the findings on the allelopathic effects of A2C on Arabidopsis thaliana.

| Parameter | Observation in Arabidopsis thaliana | Reference |

| Root Growth | Significantly inhibited by A2C. | biorxiv.orgnih.gov |

| Cotyledon Growth | Less sensitive to A2C inhibition compared to roots. | nih.gov |

| Mechanism | Misincorporation into proteins, leading to proteotoxic stress. | biorxiv.org |

Aqueous extracts from plants known to produce A2C, such as Delonix regia, have demonstrated significant inhibitory effects on the germination and seedling growth of various weeds. aloki.hu These extracts contain a cocktail of allelochemicals, with A2C being a key contributor to their phytotoxicity. aloki.hu

In addition to its effects on competing plants, A2C also serves as a potent deterrent against herbivores, including insects and other animals. acs.orgnih.gov The mechanism of deterrence is the same as its allelopathic action: the toxic replacement of proline in proteins. walshmedicalmedia.comchemijournal.com When an herbivore ingests plant material containing A2C, the compound is absorbed and enters its metabolic pathways. walshmedicalmedia.com The herbivore's cellular machinery for protein synthesis cannot distinguish A2C from proline, leading to the creation of non-functional proteins. walshmedicalmedia.comchemijournal.com This can have a range of detrimental effects, from reduced growth and development to mortality. chemijournal.com

The toxicity of A2C has been observed to disrupt the development of insects that feed on diets containing it. thephilippineentomologist.org This defensive strategy is a powerful deterrent, as herbivores that consume A2C-containing plants are likely to suffer adverse effects, discouraging further feeding. walshmedicalmedia.comchemijournal.com The physical toughness of some plant structures, like lignin, can also deter feeding, but chemical defenses like A2C provide an additional layer of protection against a wide range of herbivores. chemijournal.com

Allelopathic Effects on Competing Vegetation

Biosynthesis of this compound in Producer Organisms

The ability of certain plants and microorganisms to produce A2C without succumbing to its toxicity implies the existence of a specialized biosynthetic pathway and resistance mechanisms. acs.orgnih.gov The biosynthesis of A2C has been a subject of scientific investigation, and recent studies have begun to elucidate the enzymatic steps involved. nih.govnih.gov

The biosynthesis of A2C is linked to the methionine salvage pathway, also known as the Yang Cycle. acs.org This metabolic pathway is crucial for regenerating methionine from its byproduct, 5'-methylthioadenosine (MTA), which is produced during the synthesis of polyamines and ethylene. acs.orggenome.jp

The direct precursor for A2C is S-adenosyl-L-methionine (SAM), a key molecule derived from the activation of L-methionine with ATP. acs.org In the biosynthesis of A2C, an enzyme catalyzes the intramolecular cyclization of SAM to form the four-membered azetidine (B1206935) ring, releasing MTA as a byproduct. acs.orgnih.gov The accumulation of MTA can be inhibitory to the cell, and thus, the Yang Cycle plays a critical role in recycling MTA back to methionine, which can then be re-converted to SAM to sustain A2C production. acs.org This cyclic process ensures a continuous supply of the precursor while mitigating the toxic effects of the byproduct. acs.org

The key enzyme responsible for the formation of A2C from SAM is AZE synthase. nih.gov In the bacterium Pseudomonas aeruginosa, this enzyme is encoded by the azeJ gene. acs.orgnsf.gov AzeJ catalyzes the intramolecular 4-exo-tet cyclization of SAM, a challenging chemical transformation that results in the formation of the strained azetidine ring. nih.govnih.gov

Structural and biochemical analyses of AzeJ and its homologs have provided insights into the catalytic mechanism. nih.govresearchgate.net The enzyme binds SAM in a specific conformation that facilitates the nucleophilic attack of the amino group onto the γ-carbon, leading to the formation of the AZE ring and the release of MTA. researchgate.net

The discovery of AZE synthases in bacteria has opened up possibilities for the biotechnological production of A2C and its derivatives. acs.orgnih.gov For instance, the azeJ gene from P. aeruginosa has been successfully introduced into Escherichia coli to create a strain capable of producing A2C. acs.org Further engineering, such as the overexpression of the metK gene (encoding S-adenosylmethionine synthetase) and the introduction of the Yang Cycle, has been shown to enhance A2C production by increasing the supply of the precursor SAM and recycling the byproduct MTA. acs.org

| Enzyme | Gene | Organism | Function | Reference |

| AZE Synthase | azeJ | Pseudomonas aeruginosa | Catalyzes the formation of A2C from SAM. | acs.orgnsf.gov |

| S-adenosylmethionine synthetase | metK | Escherichia coli (in engineered strains) | Synthesizes the A2C precursor, SAM, from L-methionine and ATP. | acs.org |

Medical and Pharmaceutical Research Applications of Azetidine 2 Carboxylic Acid

Azetidine-2-carboxylic Acid as a Research Tool for Proteotoxicity and ER Stress Studies

This compound serves as a valuable tool for investigating proteotoxicity and endoplasmic reticulum (ER) stress. uts.edu.aunih.gov Due to its structural resemblance to proline, AZE can be erroneously incorporated into newly synthesized proteins, leading to protein misfolding. mdpi.comresearchgate.netbiorxiv.orgbiorxiv.org This misincorporation disrupts the normal protein structure and function, causing an accumulation of misfolded proteins within the cell. researchgate.netbiorxiv.orgpnas.org

The buildup of misfolded proteins triggers a cellular stress response known as the unfolded protein response (UPR), which aims to restore protein homeostasis. mdpi.comresearchgate.netmdpi.com AZE-induced protein misfolding and subsequent ER stress have been demonstrated in various experimental models, including yeast and plant cells. biorxiv.orgpnas.orgpnas.org In yeast, AZE treatment selectively activates the heat shock factor (HSF) regulon, a key pathway in the response to misfolded proteins. pnas.org In plants, AZE exposure upregulates the UPR, indicating that the misincorporation of AZE leads to an accumulation of misfolded proteins that triggers this protective mechanism. biorxiv.org

The ability of AZE to reliably induce proteotoxic stress makes it a useful compound for studying the cellular machinery involved in protein quality control. molbiolcell.org Researchers can use AZE to probe the mechanisms of protein folding, degradation, and the signaling pathways that respond to the accumulation of aberrant proteins. researchgate.netmolbiolcell.org These studies are crucial for understanding the pathogenesis of numerous diseases associated with protein misfolding, such as neurodegenerative disorders. mdpi.commdpi.com

Table 1: Experimental Models and Key Findings in AZE-Induced Proteotoxicity and ER Stress Research

| Experimental Model | Key Findings | References |

| Yeast (Saccharomyces cerevisiae) | AZE treatment selectively activates the HSF regulon. | pnas.org |

| Plant (Arabidopsis thaliana) | AZE exposure upregulates the unfolded protein response (UPR). | biorxiv.org |

| BV2 microglial cells | AZE treatment triggers pro-inflammatory and pro-apoptotic responses. | mdpi.com |

| Human neuroblastoma cells | AZE exposure leads to decreased cell viability, mitochondrial damage, and apoptosis. | uts.edu.au |

Implications of this compound Exposure in Human Health

The presence of this compound in the human food chain, primarily through the consumption of sugar beets and their byproducts, has raised concerns about its potential impact on human health. uts.edu.aunih.govmdpi.com Its ability to be misincorporated into proteins suggests a plausible mechanism for toxicity in humans. uts.edu.auoup.com

A significant area of research focuses on the potential link between AZE exposure and neurological disorders, particularly multiple sclerosis (MS). uts.edu.aunih.govmdpi.com The hypothesis, first proposed in 2008, suggests that the misincorporation of AZE into myelin basic protein (MBP), a crucial component of the myelin sheath that insulates nerve fibers, could be a contributing factor to the pathogenesis of MS. uts.edu.aumdpi.comoup.comresearchgate.net This substitution may alter the structure of MBP, potentially generating immunogenic neo-epitopes that trigger an autoimmune response against myelin, a hallmark of MS. uts.edu.aumsaustralia.org.au

Several lines of evidence support this hypothesis:

Geographical and Historical Correlation: The prevalence of MS has been linked to regions with high sugar beet cultivation. researchgate.net

In Vitro and In Vivo Studies: Research has shown that AZE can be misincorporated into MBP in vitro. researchgate.net In vivo studies in mice have demonstrated that AZE administration can induce oligodendrogliopathy, characterized by damage to the myelin-producing cells (oligodendrocytes), which mirrors some pathological features of MS. uts.edu.auoup.com These changes include oligodendrocyte apoptosis, dilated endoplasmic reticulum, and myelin blistering. uts.edu.auoup.com

Inflammatory Response: AZE has been shown to induce pro-inflammatory responses in microglial cells, the immune cells of the central nervous system. mdpi.com This inflammatory activity could contribute to the neuroinflammation observed in MS. mdpi.com

It is important to note that while these findings are suggestive, a direct causal link between AZE exposure and MS in humans has not been definitively established, and further research is needed. uts.edu.aumdpi.com

The misincorporation of this compound into proteins, particularly collagen, which is rich in proline, raises concerns about its potential teratogenic effects. oup.comoup.com Collagen is essential for the structural integrity of tissues throughout the body, and its disruption during embryonic development can lead to a range of abnormalities. oup.com

Studies in animal models have provided evidence for the teratogenic potential of AZE:

Skeletal Abnormalities: Administration of AZE to pregnant rats during early organogenesis resulted in offspring with skeletal malformations, including fused vertebrae and incomplete ossification. uts.edu.aujst.go.jpjst.go.jp

Developmental Defects: In various animal species, including chicks and mice, exposure to AZE has been shown to cause a wide range of developmental disorders. oup.comwikipedia.org In mammals, AZE treatment leads to defects in collagen production, resulting in limb deformities. biorxiv.orgoup.com

These findings highlight the vulnerability of the developing embryo to AZE exposure and underscore the importance of understanding the potential risks associated with its presence in the food supply. oup.com

Potential Links to Neurological Disorders (e.g., Multiple Sclerosis)

This compound Derivatives in Drug Discovery and Development

Despite its toxicity, the unique four-membered ring structure of this compound makes it and its derivatives valuable scaffolds in drug discovery and development. chemimpex.comchemimpex.comrsc.org

This compound and its derivatives are utilized as building blocks in the synthesis of a variety of bioactive molecules. chemimpex.comchemimpex.commdpi.comchemrxiv.org The rigid azetidine (B1206935) ring can introduce conformational constraints into larger molecules, which can be advantageous for enhancing biological activity and selectivity. mdpi.com

Specific applications include:

Peptide Synthesis: AZE and its derivatives are used to create modified peptides with enhanced stability and bioactivity. chemimpex.commdpi.com The incorporation of the azetidine ring can influence the peptide's secondary structure and its interaction with biological targets. mdpi.com

Synthesis of Heterocyclic Compounds: Azetidine carboxylic acids are important starting materials for the synthesis of various biologically active heterocyclic compounds. mdpi.com

Development of Novel Pharmaceuticals: The azetidine motif is present in several approved drugs and numerous clinical candidates. rsc.orgchemrxiv.org Derivatives of AZE are being explored for the development of drugs targeting a range of conditions, including neurological disorders. chemimpex.com

The incorporation of the azetidine moiety from AZE derivatives can significantly influence the pharmacological properties of drug candidates. chemimpex.comchemimpex.com The unique structural and electronic properties of the azetidine ring can impact a molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. chemimpex.com

Researchers have found that introducing an azetidine ring can:

Enhance Bioavailability: The properties of the azetidine structure can contribute to improved bioavailability of a drug. chemimpex.com

Improve Target Specificity: The conformational rigidity imparted by the azetidine ring can lead to more specific binding to the intended biological target, potentially reducing off-target effects. chemimpex.com

Modify Biological Activity: The azetidine ring is a key pharmacophore in a variety of natural and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. medwinpublishers.com

Development of Inhibitors and Other Therapeutic Agents

The strained azetidine ring of AZE makes it a valuable scaffold for designing inhibitors and other therapeutic molecules. researchgate.net Its ability to mimic proline allows it to be recognized by enzymes and receptors that interact with proline-containing substrates, leading to competitive inhibition. rsc.org

Researchers have utilized AZE in the synthesis of various biologically active compounds. chemimpex.com For instance, derivatives of AZE have been explored as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension. google.com The incorporation of the azetidine moiety can enhance the pharmacological properties of molecules. researchgate.net

Furthermore, AZE and its derivatives have been investigated for their potential to inhibit collagen synthesis. taylorandfrancis.com By replacing proline in procollagen, AZE disrupts the formation of the stable collagen triple helix. taylorandfrancis.com This property has led to the evaluation of AZE and other proline analogues as potential anti-fibrotic agents in conditions characterized by excessive collagen deposition. taylorandfrancis.com Studies have shown that proline analogues can prevent collagen accumulation in experimental models of pulmonary fibrosis. taylorandfrancis.com

The development of AZE-containing compounds extends to various therapeutic areas. For example, some azetidine derivatives have been synthesized and evaluated for their potential as neuroprotective agents and in the treatment of neurodegenerative diseases. mdpi.com The rigid structure of the azetidine ring can be advantageous in designing molecules that fit into specific binding pockets of target proteins. researchgate.net

Azetidine-based compounds have also been investigated as inhibitors of enzymes involved in other diseases. The unique chemical properties of the azetidine ring, which can be attributed to its ring strain, make it a target for the synthesis of various heterocyclic compounds with potential biological activities. medwinpublishers.com

Anti-cancer Research and this compound

This compound and its derivatives have been a subject of interest in anti-cancer research. chemimpex.commedwinpublishers.com The primary mechanism of its anti-cancer potential lies in its ability to be misincorporated into newly synthesized proteins in place of proline, leading to the production of faulty proteins. nih.govresearchgate.nettandfonline.com This is particularly relevant in rapidly proliferating cancer cells that have high rates of protein synthesis. nih.govresearchgate.net

One area of investigation involves the inhibition of collagen production by tumor cells. caymanchem.com Some cancer cells produce significant amounts of collagen, which contributes to the tumor microenvironment. AZE has been shown to inhibit the growth of type IV collagen-producing murine mammary cancer cells in vitro. caymanchem.com

A novel approach in cancer immunotherapy involves using AZE to enhance the immunogenicity of tumors. nih.govresearchgate.nettandfonline.com By delivering AZE specifically to tumor cells, researchers have been able to induce the production of mutated proteins. nih.govresearchgate.nettandfonline.com These aberrant proteins can then be recognized by the immune system as foreign, triggering an anti-tumor immune response. nih.govresearchgate.nettandfonline.com

A study demonstrated that delivering AZE to breast cancer cells in mice using nanoparticles led to the activation of cellular immune responses, significant inhibition of tumor growth and pulmonary metastasis, and prolonged survival. nih.govresearchgate.net Interestingly, AZE treatment was also found to increase the sensitivity of breast cancer allografts to anti-PD-1 antibody treatment, a type of immune checkpoint inhibitor therapy. nih.govresearchgate.nettandfonline.com This suggests that AZE could be used to make tumors that are resistant to immunotherapy more responsive to treatment. nih.govresearchgate.net

Furthermore, various synthetic derivatives of azetidine have been developed and screened for their anti-cancer activities. medwinpublishers.com Some of these derivatives have shown promising results in preclinical studies, exhibiting good anti-cancer activity and the ability to inhibit key cellular targets like β-tubulin. medwinpublishers.com

Table 1: Research Findings on this compound in Anti-cancer Studies

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Inhibition of Collagen-Producing Cancer Cells | 450.1 murine mammary cancer cells (in vitro) | Inhibited cell growth with an IC50 of 7.6 µg/ml. | caymanchem.com |

| Enhancement of Tumor Immunogenicity | 4T1 murine breast cancer allografts in mice | AZE delivered by nanoparticles inhibited tumor growth and metastasis, and prolonged survival. | nih.govresearchgate.net |

| Sensitization to Immunotherapy | 4T1 murine breast cancer allografts in mice | Increased the response of tumors to anti-PD-1 antibody treatment. | nih.govresearchgate.nettandfonline.com |

| Development of Anti-cancer Derivatives | In vitro and molecular docking studies | Some hydrazone derivatives of azetidine showed good anti-cancer activity and affinity for β-tubulin. | medwinpublishers.com |

Antimicrobial and Antifungal Properties of this compound

This compound and its derivatives have demonstrated notable antimicrobial and antifungal activities. medwinpublishers.comacs.org The parent compound, L-Azetidine-2-carboxylic acid, is toxic to a variety of bacteria. caymanchem.com Its mechanism of action is believed to be the misincorporation into bacterial proteins in place of proline, leading to dysfunctional proteins and inhibition of growth. biorxiv.org

Numerous synthetic derivatives of azetidine have been created and tested for their efficacy against a range of microbial pathogens. ajrconline.orgmedcraveonline.com These derivatives often feature a 2-oxo-azetidine (β-lactam) ring, a structure famously found in penicillin and other antibiotics. ajrconline.org

Research has shown that certain N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial effect is attributed to the pharmacologically active β-lactam ring, and its potency can be enhanced by the addition of different chemical groups at the 4-position of the azetidine ring. ajrconline.org

In the realm of antifungal applications, L-Azetidine-2-carboxylic acid has shown remarkable activity against Podosphaera xanthii, the fungus responsible for powdery mildew in cucurbits. acs.orgresearchgate.net Studies have demonstrated both curative and eradicative effects, where AZE treatment inhibited mycelial growth and disrupted the life cycle of the fungus. researchgate.net Furthermore, the development of chitosan-azetidine derivatives has shown promise, with one such derivative exhibiting a significant inhibitory effect against Aspergillus fumigatus. researchgate.net

The antimicrobial spectrum of azetidine derivatives also includes activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. ajrconline.org Several synthesized 2-oxo-azetidine derivatives have shown good activity against this bacterium. ajrconline.org

Table 2: Antimicrobial and Antifungal Activity of this compound and its Derivatives

| Compound/Derivative Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| L-Azetidine-2-carboxylic acid | Various bacteria | Toxic to a variety of bacteria. | caymanchem.com |

| L-Azetidine-2-carboxylic acid | Podosphaera xanthii (powdery mildew) | Excellent curative and eradicative activity in vivo. | acs.orgresearchgate.net |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium tuberculosis | Significant antibacterial, antifungal, and anti-tuberculotic activity. | |

| 4-Substituted-3-chloro-2-oxo-azetidine derivatives | S. aureus, E. coli, C. albicans, M. tuberculosis | Good antibacterial, antifungal, and anti-tuberculotic activity. | ajrconline.org |

| Chitosan-azetidine derivative | Aspergillus fumigatus | Higher antifungal effect with an antifungal inhibitory index of 26.19%. | researchgate.net |

| Pyridine containing substituted phenyl azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Some derivatives showed potent activity against all tested strains. | researchgate.net |

Advanced Analytical and Computational Studies of Azetidine 2 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations of Azetidine-2-carboxylic Acid and its Peptides

MD simulations are employed to model the folding of peptides containing azetidine (B1206935) derivatives and to evaluate the influence of the four-membered ring on the rigidity of the peptide backbone. Parameterization of Aze for these simulations is a critical step to accurately model its effects on the conformation of homo-pentapeptides. science.gov

When substituted for proline, this compound introduces distinct conformational changes in polypeptides. Peptides containing Aze are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility is attributed to a reduction in constraints arising from repulsive noncovalent interactions between the atoms of the azetidine ring and adjacent residues. nih.gov

While proline is known to induce β-turns in peptides, the smaller, four-membered ring of Aze preferentially stabilizes γ-turn-like conformations. acs.org This difference in turn induction presents an opportunity to use Aze derivatives as tools to define the role of γ-turn structures in the bioactive conformation of peptides. acs.org In the context of a collagen triple helix, the local substitution of Aze for Pro in the Y position of a (Gly-X-Y) unit can introduce low-energy local deformations, making the helix more flexible. nih.gov However, this increased flexibility is not observed when Aze is in the X position. nih.gov The collagen-like near-extended conformation is energetically less favorable for single Aze residues and dipeptides compared to proline, which contributes to the destabilization of the collagen triple helix. nih.gov

| Property | This compound (Aze) | Proline (Pro) | Reference |

|---|---|---|---|

| Peptide Flexibility | More flexible | Less flexible | nih.gov |

| Preferred Turn Type | γ-turn | β-turn | acs.org |

| Collagen Triple Helix Stability | Destabilizes | Stabilizes | nih.gov |

Comparison with Proline in Polypeptide Conformations

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

A range of advanced spectroscopic techniques are employed to elucidate the structure of this compound and its derivatives and to study their interactions. These methods include Fourier-transform infrared (FTIR) and ¹H NMR spectroscopy, which are used to investigate the structural characteristics of chemically modified azetidines. researchgate.net X-ray crystallography provides detailed three-dimensional structural information, revealing, for instance, that in certain derivatives, a methyl group adopts an axial position, forcing the azetidine ring into a puckered conformation. vulcanchem.com This constraint is significant as it can mimic natural β-turn structures. vulcanchem.com

Circular dichroism (CD) spectroscopy and ¹³C- and ¹H-NMR spectroscopy have been used to assess the secondary structure of tetrapeptides containing Aze, revealing details about peptide bond conformations. umich.edu For instance, these techniques have shown that Boc-(L-Aze-L-Pro)₂-Opcp in trifluoroethanol adopts an all-cis peptide bond conformation consistent with a left-handed helix. umich.edu Recent imaging and spectroscopic techniques have also been used to identify alterations in biological tissues resulting from Aze exposure. oup.com

Proteomics and Metabolomics Approaches in this compound Research

Proteomics and metabolomics have emerged as powerful tools for investigating the biological consequences of this compound. Non-targeted proteomics has confirmed that Aze is misincorporated in place of proline during protein biosynthesis, particularly in proteins translated in the cytosol. nih.govresearchgate.net This misincorporation leads to the accumulation of misfolded proteins, triggering a global stress response known as the unfolded protein response. nih.gov

Metabolomics approaches, often utilizing mass spectrometry, are used to study the metabolic profile of organisms exposed to Aze. nih.govresearchgate.net For example, metabolomic fingerprinting has been used to identify biomarkers of adulteration in edible plants, where this compound can indicate the presence of certain toxic plants. mdpi.com Free amino acid profiling is another technique used in conjunction with proteomics to show that the unfolded protein response is upregulated during Aze treatment. nih.govresearchgate.net

Computational Chemistry and Molecular Docking Studies of this compound Interactions

Computational chemistry plays a vital role in understanding the interactions of this compound at a molecular level. Quantum mechanical calculations and mutagenesis studies have provided insights into the catalytic mechanisms of AZE synthases, enzymes that catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM). nih.gov These studies have highlighted the importance of substrate conformation, desolvation effects, and cation-π interactions in the cyclization process. nih.gov

Molecular docking studies are used to predict the binding of azetidine-containing molecules to biological targets. For example, in silico molecular docking has been used to evaluate the binding of azetidin-2-one (B1220530) derivatives to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. dergipark.org.trresearchgate.netgrafiati.com These studies can predict binding affinity and identify key interactions, guiding the design of new therapeutic agents. researchgate.net The Swiss-ADME tool is used to predict the pharmacokinetic properties of these derivatives. researchgate.netdergipark.org.tr

| Property | Predicted Value | Reference |

|---|---|---|

| pKa | ~4.01 | |

| LogP | -0.5671 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Quantitative Analysis of this compound in Biological Samples

Accurate and sensitive quantitative analysis of this compound in biological samples is essential for understanding its distribution and biological effects. uts.edu.au Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common method for this purpose, having largely replaced older techniques like amino acid analyzers based on ion exchange chromatography. uts.edu.au

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique. nih.gov A described analytical workflow for GC-MS involves in situ derivatization with heptafluorobutyl chloroformate (HFBCF) followed by liquid-liquid microextraction. nih.gov The resulting derivatives are then separated on a chiral capillary column and quantified using selected ion monitoring (SIM) mode, allowing for the chiral profiling of secondary amino acids, including this compound, in matrices like urine, serum, and peptide hydrolysates. nih.gov A developed GC method with flame ionization detection (FID) and mass spectrometry (MS) after silylation has also been shown to be a rapid and selective method for screening arbutin. researchgate.net

Q & A

Q. Q1. How does azetidine-2-carboxylic acid (AZC) act as a proline analog in disrupting protein folding, and what experimental models are used to study this mechanism?

AZC, a non-proteinogenic amino acid, competes with proline during translation due to structural similarity, leading to misfolded proteins. Researchers employ in vitro translation systems or plant models (e.g., Arabidopsis thaliana) to study its effects. For example, AZC treatment induces cytosolic protein response (CPR) in plants by accumulating misfolded proteins, monitored via reporter genes like Oshsp17.3Pro::GUS . Quantification of misfolding involves immunoblotting for heat shock proteins (HSPs) or proteasome activity assays .

Q. Q2. What safety precautions are critical when handling AZC in laboratory settings?

AZC requires adherence to GHS hazard guidelines (skin/eye irritation). Key precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.

- First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Storage: -20°C in airtight, light-resistant containers to prevent degradation .

Refer to SDS sheets for specific handling protocols, including spill management and waste disposal .

Advanced Methodological Questions

Q. Q3. How can researchers quantify AZC incorporation into proteins during in vitro translation assays?

Incorporation rates are analyzed via Skyline software (version 3.6.1+) using targeted mass spectrometry (MS):

Precursor selection: Isolate +2, +3, +4, and +5 charged ions.

Chromatographic refinement: Manually adjust peak boundaries to resolve AZC-substituted peptides.

Exclusion criteria: Omit peptides with unresolved substitutions (e.g., co-eluting proline/AZC residues) .

Report incorporation rates as average values from triplicate runs, validated via Ascore ≥13 for phosphosite localization confidence .

Q. Q4. What synthetic strategies are used to prepare AZC-derived bioisosteres for pharmacological studies?

AZC bioisosteres are synthesized via:

Condensation reactions: React N-Boc-AZC with amines (e.g., dodecylamine) to form intermediates.

Deprotection: Use trifluoroacetic acid (TFA) to remove Boc groups.

Functionalization: Coucle deprotected intermediates with electrophiles (e.g., Z-Pro-OH) under standard peptide coupling conditions.

Characterization: Validate structures via 1H/13C-NMR , HRMS , and elemental analysis (CHN) .

Experimental Design & Data Interpretation

Q. Q5. How should researchers design experiments to study AZC-induced stress responses in plants?

- Model systems: Use transgenic Arabidopsis lines (e.g., HSFA2 mutants) to dissect heat shock factor (HSF) pathways.

- Treatment protocols: Apply 1–5 mM AZC for 6–24 hours, with controls (proline-only or untreated plants).

- Readouts:

Q. Q6. How can conflicting data on AZC’s ecological toxicity be addressed in environmental studies?

Current SDS sheets note insufficient ecotoxicological data (e.g., biodegradability, bioaccumulation) . To resolve contradictions:

Standardized assays: Conduct OECD 301 (biodegradation) and OECD 305 (bioaccumulation) tests.

Model organisms: Use Daphnia magna or Lemna minor for acute toxicity studies.

Data reporting: Include negative controls (solvent-only) and LC50/EC50 values with 95% confidence intervals .

Mechanistic & Translational Research

Q. Q7. What role does AZC play in studying collagen-related pathologies, and what are key methodological pitfalls?

AZC inhibits collagen triple-helix formation by replacing proline in procollagen, mimicking fibrotic/tumor microenvironments. Key steps:

Cell culture: Treat fibroblasts with 0.1–1 mM AZC for 48–72 hours.

Analysis:

Q. Q8. How is AZC used to probe protein quality control mechanisms in eukaryotic cells?

AZC triggers unfolded protein response (UPR) in the cytosol, distinct from ER stress. Methodological workflow:

Induction: Treat yeast or mammalian cells with 5–10 mM AZC for 2–4 hours.

Pathway activation: Monitor HSF1 phosphorylation (western blot) or HSP70 promoter activity (luciferase assays).

Inhibition: Use proteasome inhibitors (e.g., MG132) to differentiate ubiquitin-proteasome system (UPS) vs. autophagy pathways .

Analytical & Computational Tools

Q. Q9. What computational methods predict AZC’s physicochemical properties for drug design?

Use QSAR models and molecular docking to estimate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.